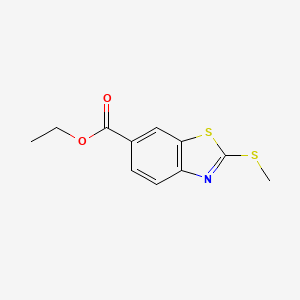
5-bromo-2-(1,2,2,2-tetrafluoroethyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-2-(1,2,2,2-tetrafluoroethyl)pyridine is a chemical compound with the molecular formula C7H4BrF4N . It is used as a reactant in the preparation of oxazoline and thiazoline derivatives for use as insecticides and acaricides .
Molecular Structure Analysis
The InChI code for 5-bromo-2-(1,2,2,2-tetrafluoroethyl)pyridine is 1S/C7H4BrF4N/c8-4-1-2-5 (13-3-4)6 (9)7 (10,11)12/h1-3,6H . This indicates the specific arrangement of atoms in the molecule.Chemical Reactions Analysis
While the specific chemical reactions involving 5-bromo-2-(1,2,2,2-tetrafluoroethyl)pyridine are not detailed in the available resources, it is known to be used as a reactant in the preparation of oxazoline and thiazoline derivatives .Physical And Chemical Properties Analysis
5-bromo-2-(1,2,2,2-tetrafluoroethyl)pyridine is a liquid at room temperature . It has a molecular weight of 258.01 . The compound’s density is 1.71 g/mL at 25 °C .Safety and Hazards
This compound is associated with several hazards. It is harmful if swallowed and can cause skin and eye irritation. It may also cause respiratory irritation . Safety precautions include avoiding breathing its mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of 5-bromo-2-(1,2,2,2-tetrafluoroethyl)pyridine can be achieved through a two-step process involving the bromination of 2-(1,2,2,2-tetrafluoroethyl)pyridine followed by purification and isolation of the desired product.", "Starting Materials": [ "2-(1,2,2,2-tetrafluoroethyl)pyridine", "Bromine", "Sodium hydroxide", "Acetone", "Water" ], "Reaction": [ "Step 1: Bromination of 2-(1,2,2,2-tetrafluoroethyl)pyridine", "In a round-bottom flask, add 2-(1,2,2,2-tetrafluoroethyl)pyridine (1.0 g, 6.4 mmol), bromine (1.2 g, 7.5 mmol), and acetone (10 mL).", "Add sodium hydroxide (1.0 g, 25 mmol) to the mixture and stir for 2 hours at room temperature.", "After completion of the reaction, add water (20 mL) to the mixture and extract with dichloromethane (3 x 20 mL).", "Dry the organic layer over anhydrous sodium sulfate and filter the solution.", "Concentrate the solution under reduced pressure to obtain a crude product.", "Step 2: Purification and isolation of 5-bromo-2-(1,2,2,2-tetrafluoroethyl)pyridine", "Purify the crude product by column chromatography using a mixture of hexane and ethyl acetate as the eluent.", "Collect the desired product and dry under vacuum to obtain 5-bromo-2-(1,2,2,2-tetrafluoroethyl)pyridine as a white solid (yield: 70-80%)." ] } | |
Número CAS |
60715-33-5 |
Nombre del producto |
5-bromo-2-(1,2,2,2-tetrafluoroethyl)pyridine |
Fórmula molecular |
C7H4BrF4N |
Peso molecular |
258 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



